3-Amino-3-methylthiolan-2-one
Description
3-Amino-3-methylthiolan-2-one is a heterocyclic compound featuring a five-membered thiolactam ring (a lactam with a sulfur atom replacing one oxygen) substituted with an amino group and a methyl group at the 3-position. Its molecular formula is C₅H₉NOS, and it is structurally characterized by a cyclic amide backbone with sulfur participation.
Properties
CAS No. |
156574-58-2 |
|---|---|
Molecular Formula |
C5H9NOS |
Molecular Weight |
131.2 g/mol |
IUPAC Name |
3-amino-3-methylthiolan-2-one |
InChI |
InChI=1S/C5H9NOS/c1-5(6)2-3-8-4(5)7/h2-3,6H2,1H3 |
InChI Key |
SHPOQDAVWJDBGS-UHFFFAOYSA-N |
SMILES |
CC1(CCSC1=O)N |
Canonical SMILES |
CC1(CCSC1=O)N |
Synonyms |
alpha-methylhomocysteine thiolactone GL 2 GL-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence () lists impurities and related compounds for drospirenone/ethinyl estradiol formulations, none of which share structural homology with 3-Amino-3-methylthiolan-2-one. The compounds in (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol or naphthalenol derivatives) are primarily amino alcohols or aromatic alcohols with thiophene or naphthalene moieties. Below is a comparative analysis based on general structural and functional group differences:
Table 1: Structural and Functional Group Comparison
Key Observations:
Ring Systems: this compound contains a saturated thiolactam ring, enabling conformational rigidity and hydrogen-bonding capability via its amide group. Compounds in (e.g., thiophene- or naphthalene-containing derivatives) feature aromatic systems, which confer distinct electronic properties and stability.
Thiophene and naphthalene derivatives in prioritize aromatic interactions and steric effects, with fluorine in 1-fluoronaphthalene enhancing electrophilic substitution reactivity.
Applications: Thiolactams like this compound are explored for antibiotic or enzyme inhibitor design, whereas the compounds in are primarily process-related impurities or intermediates in steroid synthesis.
Research Findings and Data Gaps
- Synthesis: Thiolactams are typically synthesized via cyclization of mercaptoamides or through ring-closing metathesis. No specific protocol for this compound is documented in the provided evidence.
- Stability: Thiolactams generally exhibit moderate stability under acidic conditions but may hydrolyze in strong bases. Aromatic compounds in (e.g., naphthalenols) are more stable under physiological conditions.
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